molecular formula C18H18BrN5O2S B2649230 N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1226439-65-1

N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2649230
CAS No.: 1226439-65-1
M. Wt: 448.34
InChI Key: ZMWVSAMQKBNURF-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system known for modulating kinase activity and enzyme inhibition. Key structural elements include:

  • Piperidine-4-carboxamide: A common pharmacophore in medicinal chemistry, contributing to solubility and hydrogen bonding. The bromine atom likely improves binding affinity, while the methyl group may stabilize hydrophobic interactions.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2S/c1-10-8-12(2-3-13(10)19)22-16(25)11-4-6-24(7-5-11)18-23-15-14(27-18)17(26)21-9-20-15/h2-3,8-9,11H,4-7H2,1H3,(H,22,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWVSAMQKBNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)NC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Bromination of the Aromatic Ring:

    Coupling with Piperidine Carboxamide: The final step involves coupling the brominated aromatic compound with piperidine-4-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially converting it to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Chemical Biology: Employed as a probe to investigate the function of specific proteins or pathways in cells.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may act as an inhibitor of a particular kinase, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Substituents Molecular Weight (Da) Key Biological Notes
Target Compound Thiazolo[4,5-d]pyrimidine 4-Bromo-3-methylphenyl, piperidine ~505 (estimated) Kinase inhibition, high lipophilicity
Compound 43 Benzodiazol-2-one 4-Chlorophenyl 449.1 8-Oxo enzyme inhibition
Compound 35 Benzodiazol-2-one 6-Methoxy-5-methylpyridin-3-yl 460.0 Improved solubility
N-Cyclopropyl analogue Thiazolo[4,5-d]pyrimidine Cyclopropylamide, isopropyl ~520 (estimated) Nematicide potential
Thiazolo[3,2-a] isomer Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl 313705-12-3 (RN) Anticancer activity?
Phenoxy acetyl 4a Phenoxy acetyl Piperidine ~350 (estimated) Antioxidant, antinociceptive

Research Findings and Implications

  • Core Structure Impact : Thiazolo[4,5-d]pyrimidine derivatives (target compound, ) exhibit superior kinase selectivity compared to benzodiazolones or positional isomers.
  • Substituent Effects : Bromine enhances target affinity but may reduce solubility; methoxy or pyridine groups improve solubility at the cost of potency.
  • Synthetic Feasibility : Benzodiazolone derivatives (e.g., Compound 43) show higher yields (74%) than thiazolo-pyrimidines, suggesting scalability challenges for the latter .
  • Therapeutic Potential: The target compound’s unique profile positions it for kinase-targeted therapies, while analogues like ’s cyclopropyl derivative may excel in antiparasitic applications .

Biological Activity

N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide, also known as L865-0014, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18BrN5O2SC_{18}H_{18}BrN_{5}O_{2}S. Its structure features a piperidine ring connected to a thiazolo-pyrimidine moiety and a bromo-substituted aromatic group. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of L865-0014. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 9.1μg/mL\approx 9.1\,\mu g/mL, indicating potent anti-proliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating key apoptotic markers such as P53 and Bcl2. Increased levels of pro-apoptotic proteins (Bax, caspases) were observed alongside decreased anti-apoptotic signals .

Anti-inflammatory Effects

L865-0014 has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in inflammation markers at doses comparable to conventional anti-inflammatory drugs. This suggests that it may be useful in treating inflammatory conditions .

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes linked to cancer progression:

  • PARP-1 Inhibition : L865-0014 exhibited an IC50 of 0.88μg/mL0.88\,\mu g/mL against PARP-1, which is crucial for DNA repair mechanisms in cancer cells .
  • EGFR Inhibition : It also inhibited the epidermal growth factor receptor (EGFR) with an IC50 value of 64.65μM64.65\,\mu M, suggesting its role in targeting signaling pathways involved in tumor growth .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of L865-0014:

  • Cytotoxicity Assays : Various studies employed MTT assays on different cancer cell lines, confirming the compound's effectiveness against MCF-7 and MDA-MB-231 cells.
  • Animal Studies : In vivo experiments demonstrated that treatment with L865-0014 led to reduced tumor growth and prolonged survival in mouse models of breast cancer .
  • Mechanistic Studies : Research indicated that the compound activates apoptosis through oxidative stress pathways and alters cell cycle dynamics, specifically inducing G2/M phase arrest in cancer cells .

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueMechanism of Action
AnticancerMCF-79.1μg/mL9.1\,\mu g/mLInduces apoptosis via P53/Bcl2 modulation
Anti-inflammatoryMouse modelNot specifiedReduces inflammation markers
Enzyme InhibitionPARP-10.88μg/mL0.88\,\mu g/mLDNA repair inhibition
Enzyme InhibitionEGFR64.65μM64.65\,\mu MTargets growth factor signaling

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